molecular formula C9H10N2O2 B1588929 2-(Cyclopropylamino)nicotinic acid CAS No. 639807-18-4

2-(Cyclopropylamino)nicotinic acid

Cat. No. B1588929
M. Wt: 178.19 g/mol
InChI Key: QVDNJGOBMXAPSJ-UHFFFAOYSA-N
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Description

“2-(Cyclopropylamino)nicotinic acid” is a chemical compound with the molecular formula C9H10N2O2 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .


Molecular Structure Analysis

The molecular structure of “2-(Cyclopropylamino)nicotinic acid” is represented by the formula C9H10N2O2 . The InChI code for this compound is 1S/C9H10N2O2/c12-9(13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Cyclopropylamino)nicotinic acid” are not detailed in the sources I found, nicotinic acid and its derivatives are known to participate in various chemical reactions .

Scientific Research Applications

Receptor Interaction and Lipid Regulation

2-(Cyclopropylamino)nicotinic acid interacts with specific receptors like PUMA-G and HM74, which are expressed in adipose tissue and are identified as nicotinic acid receptors. This interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels through a Gi-protein-mediated inhibition, affecting lipid metabolism and potentially aiding in the treatment of dyslipidemia (Tunaru et al., 2003).

Role in Cardiovascular Health

Nicotinic acid, a derivative of 2-(Cyclopropylamino)nicotinic acid, has been clinically used for over 40 years in treating dyslipidemia, leading to normalization of cardiovascular risk factors. It is believed to work through G-protein-coupled receptors, contributing to its lipid-modifying actions. This is pivotal in developing drugs for treating dyslipidemia and associated cardiovascular diseases (Wise et al., 2003).

Impact on Atherosclerosis

Research indicates that 2-(Cyclopropylamino)nicotinic acid could inhibit the progression of atherosclerosis in animal models. This effect seems to be mediated through its receptor, GPR109A, expressed in immune cells, and does not solely depend on its lipid-modifying properties. It suggests that GPR109A mediates anti-inflammatory effects beneficial for treating atherosclerosis (Lukasova et al., 2011).

GPER-mediated Signaling in Cancer Research

Nicotinic acid and its amide form, nicotinamide, have been found to activate GPER-mediated signaling in breast cancer cells and cancer-associated fibroblasts, leading to up-regulation of target genes through the EGFR/ERK transduction pathway. This finding extends the understanding of the biological action of these molecules and their potential application in cancer therapy (Santolla et al., 2014).

Industrial Production and Environmental Impact

A recent study discusses ecological methods to produce nicotinic acid, a derivative of 2-(Cyclopropylamino)nicotinic acid, from commercially available raw materials. This research focuses on greener production methods with potential industrial applications, emphasizing the importance of sustainable practices in chemical manufacturing (Lisicki et al., 2022).

Herbicidal Activity

Research on novel N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has shown promising herbicidal activity against certain plant species. This study contributes to the development of new herbicides based on natural products, highlighting the agricultural applications of nicotinic acid derivatives (Yu et al., 2021)

Future Directions

Nicotinic acid and its derivatives have shown potential in treating various diseases, including cardiovascular disease, neurological problems, diabetes, and skin diseases . The future directions of research on “2-(Cyclopropylamino)nicotinic acid” could involve exploring its potential therapeutic applications.

properties

IUPAC Name

2-(cyclopropylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDNJGOBMXAPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434463
Record name 2-CYCLOPROPYLAMINONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)nicotinic acid

CAS RN

639807-18-4
Record name 2-(Cyclopropylamino)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639807-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-CYCLOPROPYLAMINONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 2-(cyclopropylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 45% aqueous KOH solution (187g, 1.5 mol) was charged to a mixture of the product from Example 1 and 300 ml of 1-propanol. The mixture was heated at reflux temperature for about 5 hours whereupon TLC analysis showed complete hydrolysis of the nitrile. The reaction mixture was cooled to ambient temperature and treated with 94 g of water that was needed to remove the 1-propanol by azeotropic distillation. About 330 g of water/1-propanol azeotrope was distilled off at 62° C. and 21.1 in. Hg. Water (130 g) was added to the reaction mixture and the mixture chilled to 5-10° C. Concentrated hydrochloric acid (148 g, 1.5 mol) was added at such a rate that the temperature could be maintained below 30° C. After about 80-90% of the acid was added the zwitterion began to precipitate out, making the mixture quite thick. When all the acid had been added, the solid product was collected by filtration, using 90 ml of cold water to rinse out the reaction vessel onto the filter cake. The product was dried to yield 68.12 g. of the zwitterion.
Name
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
148 g
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
94 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AMM Antunes, DA Novais, JLF da Silva… - Organic & …, 2011 - pubs.rsc.org
Nevirapine (11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one, NVP) is a non-nucleoside HIV-1 reverse transcriptase inhibitor used to prevent …
Number of citations: 27 pubs.rsc.org
J Verghese, CJ Kong, D Rivalti, CY Eric, R Krack… - Green …, 2017 - pubs.rsc.org
Access to affordable medications continues to be one of the most pressing issues for the treatment of disease in developing countries. For many drugs, synthesis of the active …
Number of citations: 37 pubs.rsc.org
S Diab, DT McQuade, BF Gupton… - … Process Research & …, 2019 - ACS Publications
The development of efficient and cost-effective manufacturing routes toward HIV active pharmaceutical ingredients (APIs) is essential to ensure their global and affordable access. …
Number of citations: 35 pubs.acs.org
RR Chandler - 2016 - diginole.lib.fsu.edu
Three ylidenemalononitrile enamines were designed as fast and selective primary amine sensors. These sensors were used as both colorimetric and fluorometric sensors for primary …
Number of citations: 2 diginole.lib.fsu.edu

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